Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate
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Overview
Description
Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate: is an organic compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol This compound features a complex structure that includes a methoxyphenyl group, an ethylamino group, and a methylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate typically involves the reaction of 4-methoxyphenylacetic acid with 2-amino-2-methylpropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The final step involves esterification with methanol to yield the methyl ester derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol or the amino group into a primary amine.
Substitution: The aromatic methoxy group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling molecules. The exact mechanism depends on the specific application and the biological context in which it is used. Detailed studies are required to elucidate the precise molecular interactions and pathways involved .
Comparison with Similar Compounds
- Methyl 3-{2-(4-methoxyphenyl)ethylamino}-2-methylpropanoate
- 2-(4-Methoxyphenyl)-2-methylpropanoic acid
Comparison: Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate is unique due to its specific structural features, such as the presence of both an ethylamino group and a methoxyphenyl group. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the methoxy group can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 3-[2-(4-methoxyphenyl)ethylamino]-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-11(14(16)18-3)10-15-9-8-12-4-6-13(17-2)7-5-12/h4-7,11,15H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJICAECPQZFQTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCC1=CC=C(C=C1)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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